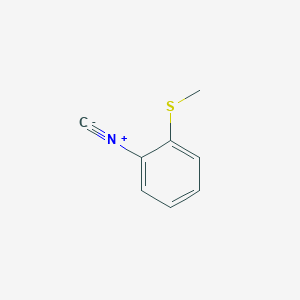
2-Isocyanothioanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanothioanisole is an organic compound that has garnered significant interest in the field of synthetic chemistry. It is characterized by the presence of an isocyanide group attached to a thioanisole moiety. This compound is particularly notable for its role in the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanothioanisole typically involves the reaction of thioanisole with an isocyanide reagent. One common method is the reaction of thioanisole with chloroform and potassium tert-butoxide, followed by treatment with an isocyanide source such as methyl isocyanide . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanothioanisole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isocyanothioanisole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isocyanothioanisole involves its ability to participate in radical and nucleophilic reactions. The isocyanide group is highly reactive and can form intermediates that undergo cyclization to produce heterocyclic compounds . These reactions often proceed through radical intermediates, which can be stabilized by the thioanisole moiety.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanophenylmethane: Similar in structure but lacks the sulfur atom.
2-Isocyanobenzothiazole: Contains a benzothiazole ring instead of a thioanisole moiety.
2-Isocyanophenylsulfide: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Isocyanothioanisole is unique due to the presence of both an isocyanide group and a thioanisole moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
1-isocyano-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H7NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 |
InChI Key |
DHDKCFAYSKKVMN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


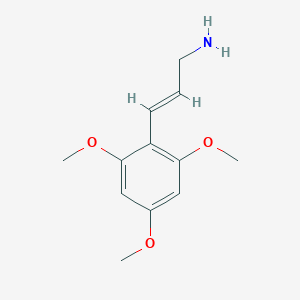
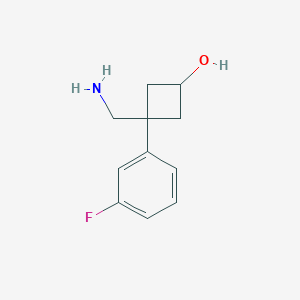

![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
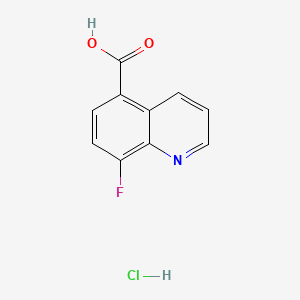

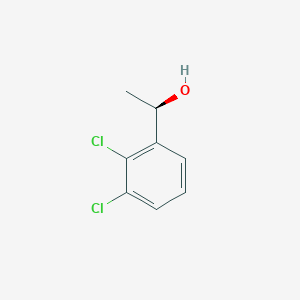
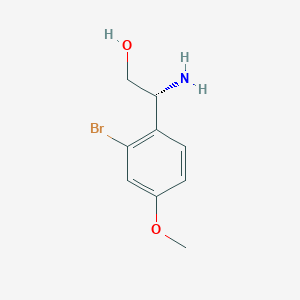
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
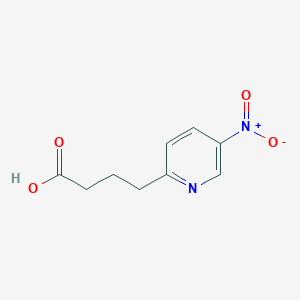

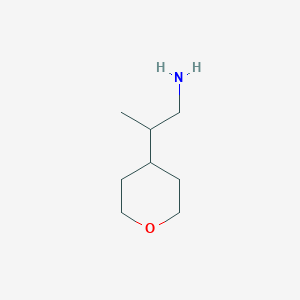

![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)
